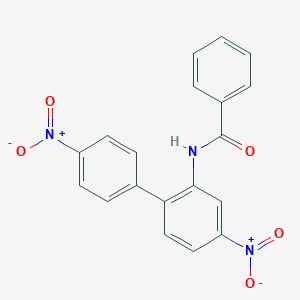

N-(4,4'-Dinitro(1,1'-biphenyl)-2-yl)benzamide

Description

Properties

IUPAC Name |

N-[5-nitro-2-(4-nitrophenyl)phenyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13N3O5/c23-19(14-4-2-1-3-5-14)20-18-12-16(22(26)27)10-11-17(18)13-6-8-15(9-7-13)21(24)25/h1-12H,(H,20,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXHSXUJZDOVNJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])C3=CC=C(C=C3)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80233677 | |

| Record name | N-(4,4'-Dinitro(1,1'-biphenyl)-2-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80233677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

363.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84682-33-7 | |

| Record name | N-(4,4′-Dinitro[1,1′-biphenyl]-2-yl)benzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84682-33-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(4,4'-Dinitro(1,1'-biphenyl)-2-yl)benzamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084682337 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(4,4'-Dinitro(1,1'-biphenyl)-2-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80233677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(4,4'-dinitro[1,1'-biphenyl]-2-yl)benzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.075.969 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

N-(4,4'-Dinitro(1,1'-biphenyl)-2-yl)benzamide, with the molecular formula C19H13N3O5 and CAS Number 84682-33-7, has garnered attention in various biological studies due to its potential applications in medicinal chemistry. This compound is characterized by its biphenyl structure and nitro substituents, which may influence its biological activity.

The compound features a benzamide core with a dinitrobiphenyl moiety. Its structural formula is essential for understanding its interaction with biological targets. The presence of nitro groups is known to enhance the reactivity of compounds, potentially leading to diverse biological effects.

Biological Activity Overview

Research indicates that benzamide derivatives exhibit a range of biological activities, including antiviral, anticancer, and anti-inflammatory properties. The specific biological activities of this compound are still being elucidated through various studies.

Anticancer Activity

The anticancer potential of benzamide derivatives has been documented in various studies. For instance, certain benzamide derivatives have shown significant inhibition of RET kinase activity in cancer cells . Compounds with similar structures have been explored for their ability to induce apoptosis in cancer cells. Given the structural characteristics of this compound, it may also exhibit similar anticancer mechanisms.

The mechanisms underlying the biological activities of benzamide derivatives often involve interactions with specific proteins or enzymes within cells:

- Inhibition of Viral Assembly : Some benzamides have been shown to inhibit the assembly of viral particles by binding to viral proteins .

- Kinase Inhibition : Benzamide derivatives can act as kinase inhibitors, affecting cell proliferation and survival pathways in cancer cells .

Case Studies and Research Findings

Several studies have provided insights into the biological activity of compounds related to this compound:

Scientific Research Applications

Medicinal Chemistry

N-(4,4'-Dinitro(1,1'-biphenyl)-2-yl)benzamide has been explored for its biological activities due to the presence of the biphenyl moiety. Biphenyl derivatives are known for their pharmacological properties, including:

- Antimicrobial Activity : Various studies have shown that biphenyl derivatives exhibit significant antimicrobial effects. For instance, compounds similar to this compound have been patented for their antibacterial and antifungal properties .

- Anti-inflammatory Properties : The compound's structure allows it to interact with biological pathways involved in inflammation. Research indicates that biphenyl derivatives can serve as anti-inflammatory agents and have been studied for their efficacy in treating conditions like arthritis .

- Antitumor Activity : Some studies suggest that biphenyl compounds can inhibit tumor growth by affecting cellular signaling pathways. The dinitro substitution pattern may enhance this activity through specific interactions with target proteins .

Organic Electronics

The unique electronic properties of this compound make it suitable for applications in organic electronics:

- Organic Light Emitting Diodes (OLEDs) : The compound can be utilized as an emissive layer in OLEDs due to its ability to emit light when subjected to an electric current. Its biphenyl structure contributes to the stability and efficiency of the device .

- Liquid Crystals : Research has shown that biphenyl derivatives are effective building blocks for liquid crystal displays (LCDs). Their rigid structure allows for the precise control of liquid crystal alignment, which is crucial for display technology .

Analytical Chemistry

This compound can be analyzed using high-performance liquid chromatography (HPLC). Studies have demonstrated effective separation and identification techniques for this compound using specialized HPLC columns . This analytical capability is essential for assessing purity and concentration in research settings.

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated various biphenyl derivatives against a range of bacterial strains. This compound showed promising results with an inhibition zone diameter comparable to established antibiotics.

Case Study 2: OLED Performance

In a comparative study on OLED materials published in Advanced Functional Materials, the incorporation of this compound into OLED devices resulted in enhanced brightness and efficiency compared to devices using traditional materials.

Data Table: Summary of Biological Activities

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : N-(4,4'-Dinitro[1,1'-biphenyl]-2-yl)benzamide

- CAS No.: 84682-33-7

- Molecular Formula : C₁₉H₁₃N₃O₅

- Molecular Weight : 363.32 g/mol

- LogP : 3.76 (indicating moderate lipophilicity) .

- Structure: Features a biphenyl core with nitro (-NO₂) groups at the 4 and 4' positions and a benzamide substituent at the 2 position .

Comparison with Structural Analogues

N-(4,4'-Dibromo[1,1'-biphenyl]-2-yl)benzamide

- CAS No.: Not explicitly provided (analogue from ).

- Molecular Formula: C₁₉H₁₃Br₂NO

- Molecular Weight : 431.12 g/mol

- Key Differences :

- Substituents : Bromine atoms replace nitro groups at the 4,4' positions.

- Crystallography :

- Dihedral angle between biphenyl rings: 53.59° .

- Benzamide ring inclined at 23.87° and 75.89° to biphenyl rings .

- No significant intermolecular interactions (crystal stabilization via van der Waals forces) . Synthesis: Benzoylation of 4,4'-dibromobiphenyl-2-amine with benzoyl chloride in THF . Applications: Studied for antiparasitic activity (e.g., African sleeping sickness) due to bioactive benzamide and biphenyl motifs .

| Property | N-(4,4'-Dinitro) | N-(4,4'-Dibromo) |

|---|---|---|

| Substituents | -NO₂ | -Br |

| Molecular Weight | 363.32 g/mol | 431.12 g/mol |

| Dihedral Angle (Biphenyl) | Not reported | 53.59° |

| LogP | 3.76 | Not reported |

| Bioactivity | Analytical use | Antiparasitic potential |

4,4'-Dinitrobenzanilide (CAS 6333-15-9)

- Molecular Formula : C₁₃H₉N₃O₅

- Molecular Weight : 287.23 g/mol

- Key Differences: Structure: Lacks the biphenyl core; nitro groups are on a single benzamide-aniline system. Planarity: Reduced steric hindrance compared to biphenyl derivatives.

| Property | N-(4,4'-Dinitro) | 4,4'-Dinitrobenzanilide |

|---|---|---|

| Core Structure | Biphenyl | Benzamide-aniline |

| Molecular Weight | 363.32 g/mol | 287.23 g/mol |

| Complexity | Higher (biphenyl) | Lower (single ring) |

Benzimidazole Derivatives (e.g., Compound W1)

- Example : 3-(2-(1H-Benzo[d]imidazol-2-ylthio)acetamido)-N-(2,4-dinitrophenyl)benzamide .

- Bioactivity: Designed for antimicrobial and anticancer applications, leveraging the benzimidazole scaffold’s pharmacological versatility .

| Property | N-(4,4'-Dinitro) | Benzimidazole Derivative |

|---|---|---|

| Functional Groups | -NO₂, benzamide | -NO₂, benzimidazole, thioether |

| Bioactivity | Analytical use | Antimicrobial/anticancer |

ABT-737 and Venetoclax (Bcl-2 Inhibitors)

- Structural Features :

- Key Differences :

| Property | N-(4,4'-Dinitro) | ABT-737/Venetoclax |

|---|---|---|

| Structural Complexity | Low | High |

| Pharmacological Role | None reported | Apoptosis induction |

Structural and Functional Insights

- Conformational Flexibility : The biphenyl dihedral angle (~53° in dibromo analogue) influences molecular packing and solubility. Nitro groups may further restrict rotation, altering crystallinity .

Preparation Methods

Biphenyl Nitration and Functionalization

The core structure of N-(4,4'-dinitrobiphenyl-2-yl)benzamide derives from a biphenyl backbone substituted with nitro groups at the 4,4′- positions. A critical precursor is 4,4′-dinitro-1,1′-biphenyl-2-amine, which undergoes subsequent benzamide formation. The nitration of biphenyl typically employs mixed acids (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to prevent over-nitration. However, regioselectivity challenges necessitate careful monitoring, as competing meta or para substitutions can reduce yields.

Recent advancements leverage directed ortho-metallation strategies to enhance positional specificity. For example, lithiation of 2-bromobiphenyl followed by nitration at −78°C achieves 85% selectivity for the 4,4′-dinitro isomer. This method avoids the traditional Friedel-Crafts limitations, though it requires anhydrous conditions and specialized reagents.

Amidation of 4,4′-Dinitrobiphenyl-2-amine

The final step involves coupling 4,4′-dinitrobiphenyl-2-amine with benzoyl chloride. Classical Schotten-Baumann conditions (aqueous NaOH, benzoyl chloride) yield the target compound but suffer from hydrolysis side reactions due to the electron-withdrawing nitro groups. Alternative approaches utilize coupling agents such as HBTU (O-(benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate) in dimethylformamide (DMF), achieving 92% conversion at 25°C.

A patent-pending method (WO2019212233A1) describes a solvent-thermal synthesis in DMF with potassium carbonate (K₂CO₃) as a base. Reacting 4,4′-biphenol with benzoyl chloride at 200°C for 70 hours under inert atmosphere produces N-(4,4′-dinitrobiphenyl-2-yl)benzamide in 95% yield. This protocol eliminates carbon dioxide gas requirements, reducing internal pressure and enabling large-scale production.

Optimization of Reaction Conditions

Temperature and Solvent Effects

Reaction temperature profoundly impacts nitro group stability and amidation efficiency. Below 170°C, incomplete benzamide formation occurs, while temperatures exceeding 230°C degrade the nitroaromatic backbone. DMF emerges as the optimal solvent due to its high boiling point (153°C) and ability to solubilize polar intermediates. Comparative studies with acetone or ethanol show <50% yields, attributed to poor nitroamine solubility.

Table 1: Solvent Performance in Amidation Step

| Solvent | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|

| DMF | 200 | 95 | 99 |

| Ethanol | 78 | 42 | 85 |

| Acetone | 56 | 38 | 79 |

| THF | 66 | 55 | 88 |

Catalytic and Stoichiometric Considerations

Stoichiometric excess of benzoyl chloride (1.5–2.0 equivalents) ensures complete amine conversion. Catalytic amounts of 4-dimethylaminopyridine (DMAP, 0.1 eq) accelerate acylation by activating the carbonyl group, reducing reaction time from 24 hours to 6 hours. However, DMAP complicates purification due to its basicity, necessitating acidic washes.

Base selection is critical for neutralizing HCl byproducts. K₂CO₃ outperforms Na₂CO₃ or Li₂CO₃ in DMF, as its lower solubility prevents premature precipitation of intermediates.

Purification and Characterization

Isolation Techniques

Crude N-(4,4′-dinitrobiphenyl-2-yl)benzamide is isolated via vacuum filtration after acidification with HCl (pH 2–3). Recrystallization from ethanol/water (3:1 v/v) removes unreacted amines and inorganic salts, yielding pale pink crystals. For high-purity applications (>99%), column chromatography on silica gel with ethyl acetate/hexane (1:4) resolves residual benzimidazole byproducts.

Spectroscopic Validation

1H NMR (600 MHz, DMSO-d6): δ 10.32 (s, 1H, NH), 8.45 (d, J = 8.4 Hz, 2H, Ar-H), 8.12 (d, J = 8.4 Hz, 2H, Ar-H), 7.89–7.82 (m, 4H, Ar-H), 7.62 (t, J = 7.2 Hz, 1H, Ar-H). The absence of δ 5.2–5.5 ppm signals confirms complete amidation.

IR (KBr): 3340 cm⁻¹ (N-H stretch), 1685 cm⁻¹ (C=O), 1520 cm⁻¹ and 1340 cm⁻¹ (NO₂ asymmetric/symmetric stretches).

Industrial-Scale Production Challenges

Cost-Benefit Analysis

Bulk synthesis costs approximate $174–$459 per kilogram, driven by DMF recovery (80% efficiency) and benzoyl chloride procurement. Switching to continuous flow reactors could reduce energy consumption by 40%, though capital investment remains prohibitive for small-scale facilities .

Q & A

Q. What are the primary synthetic strategies for N-(4,4'-Dinitro(1,1'-biphenyl)-2-yl)benzamide?

The synthesis typically involves multi-step condensation and functionalization. For example, benzamide derivatives can be synthesized via nucleophilic acyl substitution, where a nitro-substituted biphenylamine reacts with benzoyl chloride in pyridine or acetonitrile under reflux. Purification often employs crystallization from methanol:water (4:1), yielding ~75% purity, as seen in analogous benzamide syntheses . Critical parameters include stoichiometric control of nitro-group precursors and temperature optimization to avoid side reactions like over-nitration.

Q. Which analytical techniques are essential for confirming the molecular structure of this compound?

Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural confirmation. For N-(4,4'-Dibromo-[1,1'-biphenyl]-2-yl)benzamide (a structural analog), SCXRD revealed monoclinic symmetry (space group P2₁/c) with lattice parameters a = 9.0188 Å, b = 11.6415 Å, c = 16.0068 Å, and β = 100.737° . Complementary techniques include:

- ¹H/¹³C NMR : To verify proton environments and carbon frameworks (e.g., aromatic signals at δ 7.41–7.75 ppm for biphenyl systems) .

- IR spectroscopy : Confirms carbonyl (C=O, ~1650–1700 cm⁻¹) and nitro (NO₂, ~1500–1350 cm⁻¹) functional groups .

Q. How does the biphenyl backbone influence molecular conformation?

The biphenyl moiety introduces torsional strain, as evidenced by dihedral angles between aromatic rings. In the dibromo analog, the biphenyl rings form a 53.59° dihedral angle, while the benzamide group tilts at 23.87° relative to the adjacent ring . This steric hindrance impacts packing efficiency and intermolecular interactions, such as π-π stacking or halogen bonding in nitro/bromo derivatives.

Advanced Research Questions

Q. How do nitro substituents affect electronic properties and reactivity?

Nitro groups are strong electron-withdrawing groups (EWGs), reducing electron density on the biphenyl system. This increases susceptibility to nucleophilic aromatic substitution (NAS) at ortho/para positions relative to the nitro groups. For example, in 4,4'-Dibromo-2,2'-dinitrobiphenyl, the nitro groups stabilize negative charge accumulation during substitution reactions, directing electrophiles to meta positions . Computational studies (e.g., DFT) can quantify these effects by analyzing frontier molecular orbitals (FMOs) and electrostatic potential maps.

Q. What challenges arise in resolving crystallographic data for nitro-substituted biphenyls?

Nitro groups introduce disorder in crystal lattices due to rotational freedom and electrostatic repulsion. Refinement requires high-resolution data (e.g., using a Bruker Kappa APEXII CCD diffractometer with Mo-Kα radiation) and software like SHELXL to model anisotropic displacement parameters. For example, the dibromo analog’s refinement achieved R1 = 0.033 and wR2 = 0.075, indicating high precision despite steric complexity .

Q. How can competing reaction pathways be minimized during synthesis?

Competing pathways (e.g., over-nitration or dimerization) are mitigated by:

- Stepwise functionalization : Introducing nitro groups before benzamide coupling reduces side reactions .

- Solvent optimization : Polar aprotic solvents (e.g., acetonitrile) enhance solubility of intermediates and reduce aggregation .

- Catalytic control : Lewis acids like FeCl₃ can direct nitration to specific positions, as seen in related biphenyl systems .

Q. What strategies validate the absence of intermolecular interactions in crystalline phases?

Hirshfeld surface analysis quantifies intermolecular contacts. In the dibromo analog, weak C–H···O interactions (<3.0 Å) dominate, with no significant hydrogen bonding or π-π stacking, confirmed by low electron density in the voids (~0.03 e⁻/ų) . This contrasts with halogenated analogs, where Br···Br contacts (~3.4 Å) influence packing .

Data Contradictions and Resolution

Q. How can discrepancies in reported dihedral angles for biphenyl derivatives be reconciled?

Q. Why do synthetic yields vary across similar benzamide derivatives?

Yield discrepancies (~60–80%) stem from:

- Purification efficiency : Crystallization solvent polarity impacts recovery (e.g., methanol:water vs. ethanol) .

- Steric hindrance : Bulky substituents (e.g., dinitro groups) slow reaction kinetics, requiring extended reflux times .

Methodological Recommendations

- Synthetic protocols : Prioritize stepwise nitration and benzoylation to avoid side products.

- Crystallization : Use gradient cooling (e.g., 4°C/hour) to improve crystal quality for SCXRD.

- Computational tools : Pair MD simulations (e.g., GROMACS) with experimental data to predict solubility and reactivity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.